

Mesalamine Impurity P: A Technical Overview for Pharmaceutical Professionals

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Compound of Interest

Compound Name: Mesalamine impurity P

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For researchers, scientists, and drug development professionals, understanding and controlling impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This technical guide provides a comprehensive overview of **Mesalamine Impurity P**, a specified impurity in the European Pharmacopoeia (EP) for the anti-inflammatory drug Mesalamine.

This document details the chemical identity of Impurity P, its significance in the quality control of Mesalamine, and outlines the analytical methodologies referenced within the European Pharmacopoeia for its identification and quantification.

Introduction to Mesalamine and Impurity P

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is the active component of several medications used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The European Pharmacopoeia provides a detailed monograph for Mesalamine, outlining the requirements for its quality, including limits for related substances.

Mesalamine Impurity P is a specified impurity in the EP. Its chemical name is 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid^{[1][2]}. Due to its potential impact on the safety and efficacy of the final drug product, rigorous control of this impurity is a critical regulatory requirement^{[3][4]}.

Physicochemical Properties of Impurity P

A clear understanding of the physicochemical properties of an impurity is fundamental for the development of robust analytical methods. The key properties of **Mesalamine Impurity P** are summarized in the table below.

| Property | Value | References |
|-------------------|---|---|
| Chemical Name | 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid | [1] [2] |
| Synonyms | 3-(4-sulfophenyl)-5-aminosalicylic acid; 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid | [1] |
| CAS Number | 887256-40-8 | [2] |
| Molecular Formula | C ₁₃ H ₁₁ NO ₆ S | [2] |
| Molecular Weight | 309.29 g/mol | [2] |

Analytical Control Strategy in the European Pharmacopoeia

The European Pharmacopoeia monograph for Mesalazine outlines a comprehensive strategy for the control of related substances, employing High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. The monograph specifies different HPLC methods for the determination of various impurities.

While the publicly available information from the search results does not provide the specific, detailed experimental protocol and acceptance criteria for Impurity P directly from the European Pharmacopoeia, its status as a specified impurity, as referenced by suppliers of EP reference standards, confirms its regulatory importance. The control of this impurity is managed under the "Related substances" section of the Mesalazine monograph.

General HPLC Method for Related Substances

The European Pharmacopoeia often employs a gradient HPLC method for the separation of Mesalamine and its related substances. A typical experimental setup, as inferred from the

analysis of other impurities in the Mesalazine monograph, would include the following components. It is crucial to consult the current, official European Pharmacopoeia for the definitive method.

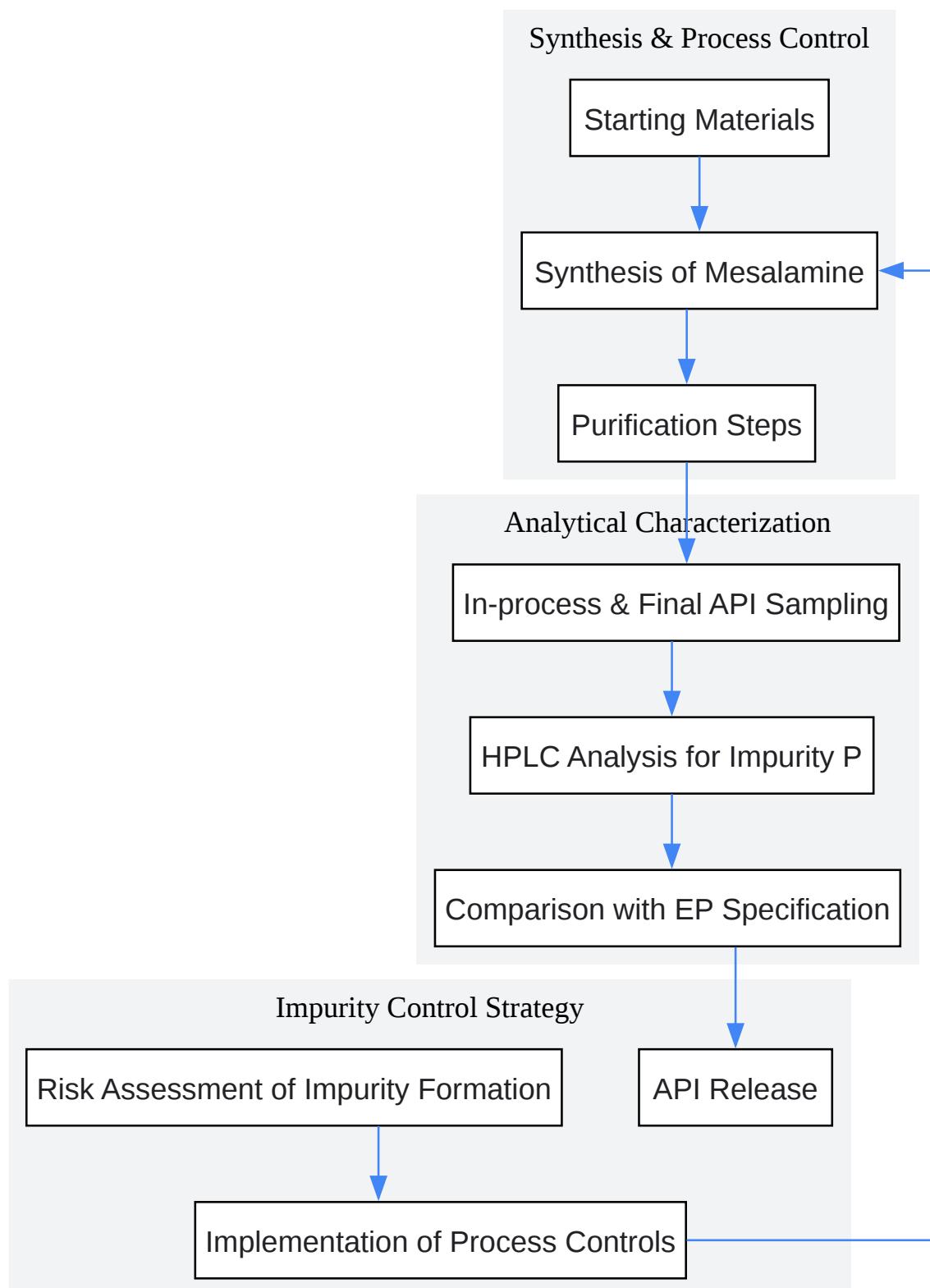
It is imperative to note that the following protocol is a generalized representation based on the analysis of other impurities in the Mesalazine monograph and should be verified against the official European Pharmacopoeia monograph which contains the specific method for Impurity P.

| Parameter | Description |
|------------------|--|
| Stationary Phase | A reversed-phase column, such as octadecylsilyl silica gel for chromatography (C18), is commonly used. |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (often acidic) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV spectrophotometry at a specified wavelength. |
| Quantification | The amount of Impurity P is typically determined by comparing its peak area in the chromatogram of the sample solution to the peak area of a corresponding reference standard. |

Synthesis and Formation of Impurity P

Mesalamine Impurity P can potentially form during the synthesis of Mesalamine or as a degradation product during storage[3]. Understanding the synthetic pathways and degradation mechanisms is crucial for implementing effective control strategies during manufacturing and for ensuring the stability of the drug substance and product.

A potential logical workflow for the investigation and control of Impurity P is outlined in the diagram below.

[Click to download full resolution via product page](#)**Figure 1.** Logical workflow for the control of **Mesalamine Impurity P**.

Conclusion

The control of **Mesalamine Impurity P** is a critical aspect of ensuring the quality, safety, and efficacy of Mesalamine-containing drug products. As a specified impurity in the European Pharmacopoeia, its presence is strictly monitored. A thorough understanding of its chemical properties, coupled with the implementation of robust analytical methods as outlined in the pharmacopoeia, is essential for all professionals involved in the development, manufacturing, and quality control of Mesalamine. For definitive analytical procedures and acceptance criteria, it is mandatory to refer to the current official version of the European Pharmacopoeia.

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